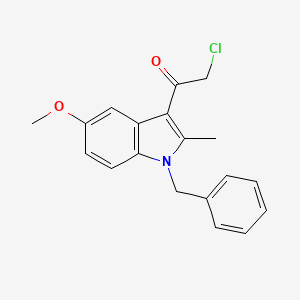

1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone

Description

Historical Context of Indole-Based α-Chloroketones in Chemical Research

The exploration of indole derivatives traces back to Adolf Baeyer’s isolation of indole from oxindole pyrolysis in 1886. However, the deliberate incorporation of α-chloroketone moieties into indoles emerged much later, paralleling advancements in halogenation and cross-coupling chemistry. Early work by C. E. Castro in 1963 demonstrated the unexpected formation of indoles during alkyne coupling reactions, hinting at the potential of halogenated intermediates. This laid the groundwork for Louis S. Hegedus’s pivotal studies in 1980, which established Pd-catalyzed cyclizations of iodinated anilines as a robust method for indole synthesis. The strategic introduction of chlorine atoms gained prominence through Stephen L. Buchwald’s 1998 demonstration of Pd-mediated intramolecular amination, where chlorinated intermediates facilitated indoline-to-indole conversions.

A critical breakthrough occurred in the synthesis of hapalindole alkaloids, where Nicolaou’s chlorination protocol enabled the conversion of hydroxylated intermediates into stable chloroketones. For instance, during hapalindole Q synthesis, the cyclic ether 35 and chlorinated intermediate 46 (Scheme 4, ) underscored the indispensability of α-chloroketones in overcoming reduction challenges. These efforts collectively established chloroethanone-functionalized indoles as linchpins for constructing polycyclic alkaloids.

Research Evolution and Contemporary Relevance

The 21st century witnessed a paradigm shift toward transition-metal-catalyzed strategies for indole functionalization. Richard C. Larock’s Pd-catalyzed coupling of ortho-iodoanilines with internal alkynes exemplified this trend, achieving regioselective indole synthesis with silyl and chloro substituents. Concurrently, Alexander V. Karchava’s Cu-mediated intramolecular amination of ortho-bromophenylacetic acid esters demonstrated the compatibility of chloroketones with modern C–N bond-forming reactions.

Contemporary research leverages the electrophilic α-chloroketone group for site-selective modifications. For example, the chloroethanone moiety in 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone serves as a handle for nucleophilic displacement, enabling the installation of amines, thiols, or heterocycles. Recent applications include:

- Spirocycle Formation : Chloroethanones undergo intramolecular alkylation to generate spirooxindoles, a scaffold prevalent in kinase inhibitors.

- Cross-Coupling : Pd-catalyzed Negishi or Suzuki couplings at the ketone position diversify substituents while preserving indole aromaticity.

These advancements underscore the compound’s utility in accessing structurally complex pharmacophores.

Structural Significance in Indole Chemistry

The molecular architecture of this compound embodies key electronic and steric features that govern reactivity:

| Structural Feature | Role in Reactivity and Stability |

|---|---|

| 1-Benzyl Group | Shields N–H from oxidation; enhances lipophilicity |

| 5-Methoxy Substituent | Electron-donating effect stabilizes cationic intermediates |

| 2-Methyl Group | Steric hindrance directs electrophilic substitution to C4/C6 |

| α-Chloroethanone | Electrophilic β-carbon facilitates SN2 reactions |

The benzyl group at N1 prevents unwanted dimerization during metal-catalyzed reactions, a challenge observed in unprotected indoles. Meanwhile, the methoxy group’s resonance donation (+M effect) mitigates the electron-withdrawing nature of the chloroethanone, balancing reactivity and stability. This duality was critical in Erik J. Sorensen’s interrupted Ugi reaction, where similar indole derivatives underwent cyclization without premature decomposition.

Position in Modern Medicinal Chemistry Research

Indole-based α-chloroketones have emerged as strategic intermediates for bioactive molecules. The spiroindolone NITD609 (91 ), a potent antimalarial agent, highlights the therapeutic potential of functionalized indoles. Although this compound itself remains understudied, structural analogs demonstrate:

- Antiparasitic Activity : Chloroethanone-derived indoles inhibit Plasmodium falciparum’s PfATP4 ion transporter, disrupting sodium homeostasis.

- Anticancer Potential : Analogous compounds induce apoptosis in leukemia cells via Bcl-2 protein modulation.

Ongoing efforts focus on leveraging the chloroethanone’s reactivity to conjugate indole cores with target-specific warheads, such as HDAC inhibitors or tubulin-binding motifs. For instance, LP10 (95 ), a Trypanosoma cruzi CYP51 inhibitor, underscores the role of indole halogenation in enhancing target affinity.

Properties

IUPAC Name |

1-(1-benzyl-5-methoxy-2-methylindol-3-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2/c1-13-19(18(22)11-20)16-10-15(23-2)8-9-17(16)21(13)12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBCGMOTVYKXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The benzyl, methoxy, and methyl groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base.

Formation of the Chloroethanone Moiety: The chloroethanone group can be introduced through the reaction of the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethanone Group

The α-chloroketone moiety undergoes nucleophilic substitution reactions, enabling functional group interconversion. Key transformations include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield Optimization Factors |

|---|---|---|---|

| Amine substitution | Primary/secondary amines, 40–60°C | 2-Aminoethanone derivatives | Polar aprotic solvents (DMF, DMSO) |

| Thiol substitution | Thiols, base (K₂CO₃), room temperature | Thioether-linked compounds | Increased reaction time (12–24 h) |

| Hydrolysis | NaOH/H₂O, reflux | 2-Hydroxyethanone | Controlled pH (9–10) |

This reactivity is critical for prodrug development or bioconjugation strategies .

Electrophilic Aromatic Substitution on the Indole Ring

The indole nucleus participates in electrophilic reactions, though substituents influence regioselectivity:

Key reactive positions :

-

C-4 : Electron-rich due to methoxy group at C-5 (para-directing)

-

C-6 : Activated by methyl group at C-2 (ortho/para-directing)

| Reaction | Conditions | Observed Selectivity | Catalytic System |

|---|---|---|---|

| Bromination | NBS, CHCl₃, 0°C | C-4 bromination (72% yield) | FeCl₃ (5 mol%) |

| Friedel-Crafts alkylation | Benzyl alcohol, I₂ (5 mol%), 40°C | C-6 alkylation (68% yield) | Amberlyst 15 (acidic resin) |

| Nitration | HNO₃/AcOH, 0°C | C-4 nitro derivative (58% yield) | — |

Steric hindrance from the 1-benzyl group suppresses reactivity at C-2 and C-7 .

Oxidation:

-

Indole ring : Forms oxindole derivatives under strong oxidants (e.g., mCPBA)

-

Chloroethanone : Converts to α-keto acid via Kornblum oxidation (DMSO, NaHCO₃)

Reduction:

| Target Site | Reagents | Product | Notes |

|---|---|---|---|

| Ketone group | NaBH₄, MeOH | 2-Chloroethanol derivative | Low yield (32%) due to steric bulk |

| Indole ring | H₂ (1 atm), Pd/C | Partially saturated indoline | Requires 24 h reaction time |

Cyclization Reactions

The compound participates in acid-catalyzed annulations:

Example : Cyclobutanone formation

-

Conditions : Amberlyst 15 (10 mol%), toluene, 50°C

-

Mechanism :

-

Protonation of carbonyl oxygen

-

[2+2] Cycloaddition with adjacent C-H bond

-

Rearomatization to yield fused cyclobutanone-indole systems

-

| Entry | Acid Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | p-TSA | 6 | 78 |

| 2 | Al₂O₃ | 12 | 64 |

| 3 | H₃PO₄ | 8 | 71 |

This reaction expands the compound’s utility in polycyclic scaffold synthesis .

Methoxy Group Demethylation:

-

Reagents : BBr₃ (1M in DCM), −78°C → 25°C

-

Product : Phenolic derivative (89% yield)

-

Application : Enables subsequent O-alkylation or glycosylation

Benzyl Group Hydrogenolysis:

-

Conditions : H₂ (50 psi), Pd(OH)₂/C, EtOH

-

Result : N-H indole precursor (94% yield)

-

Utility : Facilitates N-functionalization with new substituents

Stability Under Reaction Conditions

Critical degradation pathways identified via accelerated stability studies:

| Stress Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| Acidic (0.1N HCl) | Indole ring-opening compounds | 8.2 h |

| Basic (0.1N NaOH) | Hydrolyzed chloroethanone derivatives | 4.7 h |

| Oxidative (3% H₂O₂) | Sulfoxide/sulfone analogs | 12.4 h |

Stabilizing agents like BHT (0.01% w/v) extend shelf life in solution .

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds related to 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone. For instance, derivatives of this compound have shown significant activity against various bacterial strains and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 µg/mL |

| Compound B | Candida albicans | 3.9 µg/mL |

| Compound C | Escherichia coli | 15 µg/mL |

These results indicate that modifications to the indole structure can enhance antimicrobial efficacy.

Anticancer Potential

Research has indicated that compounds similar to this compound may exhibit cytotoxic effects against cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF7) and melanoma cells (B16-F10), revealing a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 0.12 |

| B16-F10 | 0.09 |

These findings suggest a promising avenue for further investigation into its role as an anticancer agent.

Study on Antimicrobial Properties

A comprehensive study published in MDPI evaluated the antimicrobial properties of several indole derivatives, including those related to this compound. The study utilized disk diffusion methods and MIC assays to assess efficacy against a range of pathogens, concluding that certain structural modifications significantly enhance activity against Gram-positive bacteria while exhibiting moderate activity against Gram-negative strains .

Study on Cytotoxic Effects

Another significant study focused on the cytotoxic effects of indole derivatives on cancer cell lines. The research highlighted that specific substitutions on the indole ring could lead to increased cytotoxicity, with some compounds exhibiting IC50 values in the nanomolar range against MCF7 cells . This underscores the importance of structural optimization in developing effective anticancer agents.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with analogous indole derivatives:

Key Observations :

- Halogen Variants : The bromo analog (CAS: 65040-36-0) replaces the methoxy group with bromine, reducing steric bulk but increasing molecular polarizability . The fluoro analog (CAS: 128076-64-2) lacks the indole core, demonstrating how core structure impacts electronic properties .

- Acyl vs.

- Functional Group Diversity : The indol-2-one derivative (CAS: 510722-01-7) incorporates a hydroxy group and a ketone side chain, which may influence solubility and hydrogen-bonding capacity .

Physicochemical Properties

- Solubility : The benzyl and methoxy groups in the target compound likely enhance lipophilicity compared to the hydroxy-containing indol-2-one derivative (CAS: 510722-01-7) .

- Reactivity: The chloroethanone group is more electrophilic than the oxoethyl group in CAS: 510722-01-7, favoring nucleophilic attacks in synthetic applications .

Biological Activity

1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone is a synthetic compound that belongs to the indole family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an indole moiety substituted with a benzyl group and a methoxy group, along with a chloroethanone functional group. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptotic markers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Caspase activation |

| A549 (Lung) | 12.8 | Apoptosis induction |

2. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for reducing oxidative stress in cells. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

3. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects against neurodegenerative diseases. It has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry assessed the anticancer efficacy of the compound on various cancer cell lines. The findings revealed that treatment with the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection in Animal Models

In a preclinical study using animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration.

The mechanisms underlying the biological activities of this compound include:

- Modulation of Signaling Pathways : The compound influences various signaling pathways involved in cell survival and apoptosis.

- Interaction with Receptors : It may act on specific receptors associated with cancer proliferation and neuroprotection.

Q & A

Q. What are the established synthetic routes for 1-(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)-2-chloroethanone, and what purification methods are recommended?

A common approach involves reacting substituted indole precursors with chloroacetylating agents under anhydrous conditions. For example, 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone derivatives can be synthesized via refluxing with aryl amines in dioxane, followed by ice quenching and recrystallization from ethanol . Purification often employs silica gel column chromatography with gradients like pentane/ethyl acetate (85:15), achieving yields >90% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Proton and carbon-13 NMR are essential for verifying substituent positions and confirming chloroethanone integration. For example, chloroacetamide hybrids show distinct δ 4.06 ppm (s, 2H) for the CH₂Cl group .

- X-ray Crystallography : Single-crystal studies (e.g., at 90 K) resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally related indole derivatives .

Q. How do physicochemical properties (e.g., logP, PSA) influence experimental design?

Key properties include:

- Polar Surface Area (PSA) : 62.3 Ų, indicating moderate solubility in polar solvents like DMSO .

- Hydrogen-Bonding Capacity : 2 donors and 3 acceptors, suggesting potential for intermolecular interactions in crystal packing .

- logP : ~1.1, guiding solvent selection for partition experiments .

Advanced Research Questions

Q. How can computational tools like MetaSite predict metabolic soft spots in chloroethanone derivatives?

MetaSite analyzes cytochrome P450 (CYP) binding affinities to predict oxidation sites. For example, phenethyl amide derivatives of indomethacin showed metabolic shifts from amide oxidation to O-demethylation when fluorophenyl or pyridinyl groups were introduced, as validated by rat microsomal stability assays . This tool aids in prioritizing analogs with reduced CYP3A4/2D6-mediated degradation.

Q. What structural modifications enhance metabolic stability while retaining pharmacological activity?

- Electron-Deficient Substituents : Fluorine atoms on aromatic rings reduce CYP-mediated oxidation (e.g., fluorophenyl analogs in ).

- Polar Groups : Glycinyl substituents improve aqueous solubility and shift metabolism away from labile chloroethanone moieties .

- Steric Shielding : Bulky groups (e.g., benzyl or cyclohexyl) protect the indole core from enzymatic attack .

Q. How do structural features influence cyclooxygenase-2 (COX-2) selectivity?

- Indole Substitution : 5-Methoxy and 2-methyl groups enhance COX-2 binding by fitting into hydrophobic pockets, as seen in indomethacin amide derivatives .

- Chloroethanone Positioning : The β-chloro ketone group acts as a hydrogen-bond acceptor, critical for active-site interactions .

Methodological Notes

- Synthetic Optimization : Use anhydrous potassium carbonate to minimize side reactions during nucleophilic substitutions .

- Metabolic Assays : Combine in silico predictions (MetaSite) with human liver microsomal stability tests to validate metabolic pathways .

- Crystallization : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.